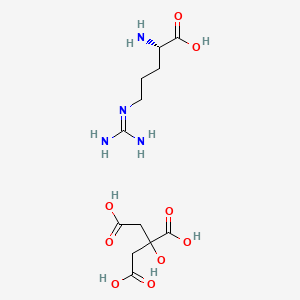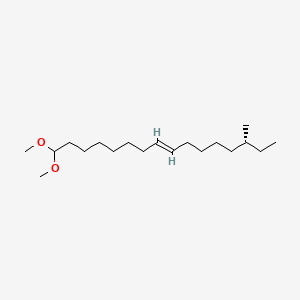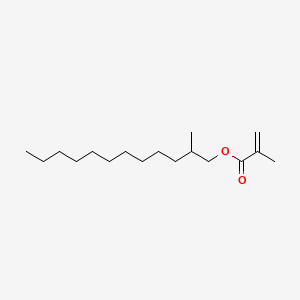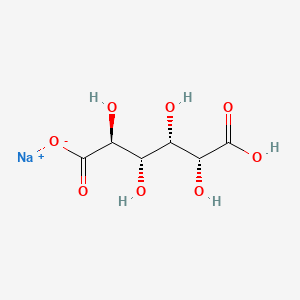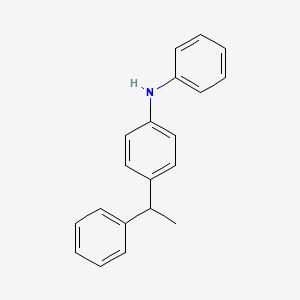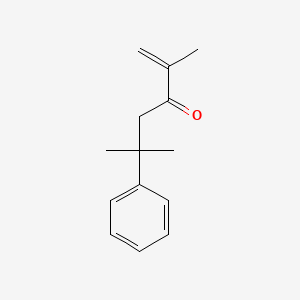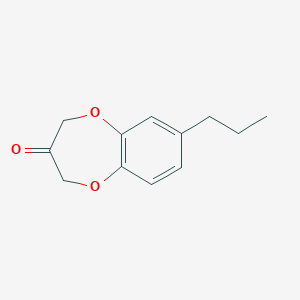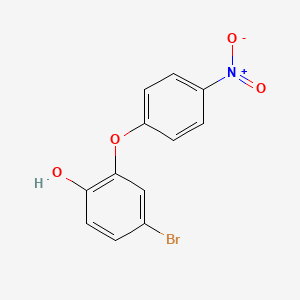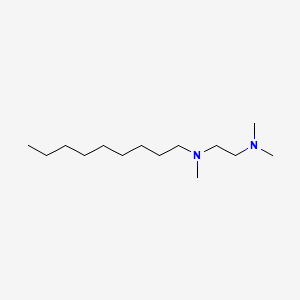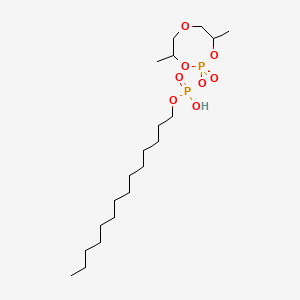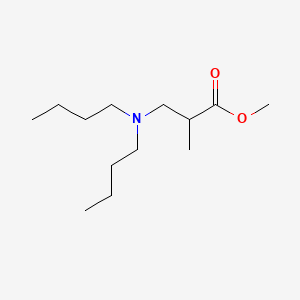
Methyl 3-(dibutylamino)-2-methylpropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(dibutylamino)-2-methylpropionate is an organic compound with the molecular formula C13H27NO2 It is a derivative of propionic acid and contains a dibutylamino group, which imparts unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(dibutylamino)-2-methylpropionate can be synthesized through several methods. One common approach involves the reaction of 3-(dibutylamino)-2-methylpropionic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the ester.
Another method involves the alkylation of 3-(dibutylamino)-2-methylpropionic acid with methyl iodide in the presence of a base, such as potassium carbonate. This reaction results in the formation of the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(dibutylamino)-2-methylpropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(dibutylamino)-2-methylpropionate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 3-(dibutylamino)-2-methylpropionate involves its interaction with specific molecular targets. The dibutylamino group can interact with biological receptors or enzymes, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(dimethylamino)propionate: Similar in structure but with dimethylamino instead of dibutylamino group.
Methyl 3-(diethylamino)propionate: Contains a diethylamino group instead of dibutylamino.
Methyl 3-(dipropylamino)propionate: Features a dipropylamino group.
Uniqueness
Methyl 3-(dibutylamino)-2-methylpropionate is unique due to the presence of the dibutylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
71735-20-1 |
|---|---|
Molekularformel |
C13H27NO2 |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
methyl 3-(dibutylamino)-2-methylpropanoate |
InChI |
InChI=1S/C13H27NO2/c1-5-7-9-14(10-8-6-2)11-12(3)13(15)16-4/h12H,5-11H2,1-4H3 |
InChI-Schlüssel |
JWMZBTCOXOGERJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


